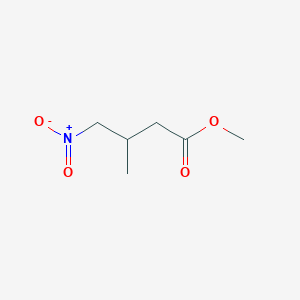

Methyl 3-methyl-4-nitrobutanoate

Overview

Description

Methyl 3-methyl-4-nitrobutanoate is a chemical compound that is part of a broader class of nitrobutanoates. These compounds are characterized by their nitro functional groups and are often used in various chemical synthesis processes due to their reactivity. Although the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be informative for understanding the chemical behavior of this compound.

Synthesis Analysis

The synthesis of related nitrobutanoates and similar compounds can be complex, involving multi-component reactions. For instance, a four-component synthesis of 3-substituted 2-methylene-4-nitrobutanenitriles, which are structurally related to this compound, has been developed using N-sulfonylimines, (cyanomethylene)triphenylphosphorane, nitromethane, and formaldehyde without the need for catalysts or additives at room temperature . This method demonstrates the potential for efficient synthesis routes that could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can exhibit interesting features such as rotational isomerism. For example, 2-methyl-2,3,3-trinitrobutane shows a mixture of "trans" and "gauche" rotamers in solution, as evidenced by dielectric data and supported by computational calculations . This suggests that this compound may also exhibit rotational isomerism, which could affect its reactivity and physical properties.

Chemical Reactions Analysis

Compounds with nitro groups, like this compound, can participate in various chemical reactions. A related compound, methyl 4-nitrobutanoate, reacts with formaldehyde and primary amines according to the Mannich reaction pattern, leading to the formation of substituted 5-nitrohexahydropyrimidines . This indicates that this compound could also be reactive in Mannich-type reactions, which could be useful in the synthesis of more complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobutanoates are influenced by their molecular structure. The presence of nitro groups can significantly affect the compound's polarity, solubility, and reactivity. For example, the crystal structures of related nitro compounds reveal that the orientation of nitro groups can impact the solid-state packing of the molecules . Additionally, the reactivity of these compounds with various reagents, as seen in the synthesis of inhibitors for rat liver microsomal retinoic acid metabolising enzymes, can provide insights into the electrophilic and nucleophilic sites within the molecule .

Scientific Research Applications

Reaction and Synthesis

- Methyl 3-methyl-4-nitrobutanoate has been studied in various chemical reactions and synthesis processes. For example, Shakirov et al. (2005) explored the reaction of γ-nitroketones and methyl 4-nitrobutanoates with formaldehyde and primary amines, observing the formation of substituted 5-nitrohexahydropyrimidines (Shakirov et al., 2005). Similarly, Shapiro et al. (1988) investigated the regioselective catalyzed addition of proton-donor reagents to 1-alkylcyclopropene-3-carboxylate esters, including reactions with compounds like this compound (Shapiro et al., 1988).

Chemotaxis and Biodegradation

- This compound has been studied in the context of environmental biodegradation. Bhushan et al. (2000) reported on the chemotaxis and biodegradation of 3-methyl-4-nitrophenol, a breakdown product of organophosphate insecticides, by Ralstonia sp. SJ98. This research contributes to understanding the environmental impact and decontamination strategies related to compounds like this compound (Bhushan et al., 2000).

Synthesis of Specific Compounds

- The synthesis of specific compounds using this compound has been a subject of interest. For instance, Miyakoshi and Saito (1983) synthesized Quercus lactone, a constituent of alcoholic beverages, from nitropentane, which involved the formation of methyl 3-methyl-4-nitrooctanoate (Miyakoshi & Saito, 1983).

Catalytic and Chemical Reactions

- This compound's involvement in various catalytic and chemical reactions has been extensively studied. For example, Dryahina et al. (2004) conducted a study on the ion chemistry of various ions with nitroalkanes, including this compound, providing insights into their reactivity and potential applications in different fields (Dryahina et al., 2004).

Mechanism of Action

Mode of Action

It’s known that many nitro compounds undergo reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

It’s known that many nitro compounds can participate in various biochemical reactions, including michael additions . These reactions can lead to changes in downstream pathways, potentially affecting cellular processes.

Result of Action

The compound’s reactions at the benzylic position could potentially lead to changes in molecular structures and cellular processes .

properties

IUPAC Name |

methyl 3-methyl-4-nitrobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-5(4-7(9)10)3-6(8)11-2/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQJCNUWYDGVCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

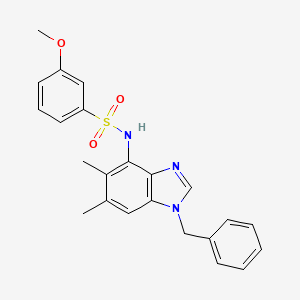

![[3-(4-methylphenyl)-5-[(E)-morpholin-4-ylmethylideneamino]imidazol-4-yl]-phenylmethanone](/img/structure/B3020303.png)

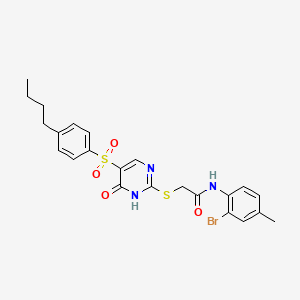

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B3020310.png)

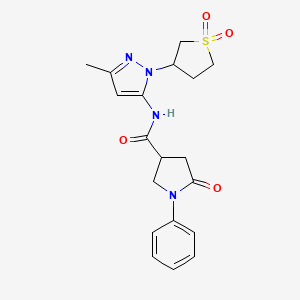

![(5-methyl-1-phenyl-1H-pyrazol-4-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3020313.png)

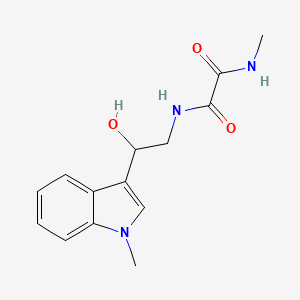

![2-(4-fluorophenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B3020316.png)